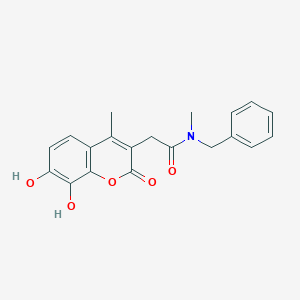
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate, also known as BSIN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity. However, the exact biochemical and physiological effects of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, the synthesis process for 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. One of the main directions is the development of new anticancer drugs based on the structure of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. Another direction is the synthesis of novel materials using 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate as a building block. Additionally, further research is needed to determine the exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate and its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process for 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is complex, and it has been extensively studied for its potential applications in medicinal chemistry and material science. 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate exhibits potent anticancer activity against various cancer cell lines, but further research is needed to determine its safety and efficacy in humans. There are several future directions for the research and development of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate, including the development of new anticancer drugs and the synthesis of novel materials.
Synthesis Methods
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate can be synthesized using a multistep reaction process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 4-bromobenzenesulfonyl chloride with 3-methylimidazole to form 3-(4-bromophenyl)sulfonyl-3-methylimidazole. This intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to form the final product 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been extensively studied for its potential applications in various fields. One of the main applications of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has also been studied for its potential applications in the field of material science, where it has been used as a building block for the synthesis of novel materials with unique properties.
properties
Product Name |
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate |
|---|---|
Molecular Formula |
C20H14BrN3O4S |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
(3E)-3-(4-bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate |
InChI |
InChI=1S/C20H14BrN3O4S/c1-23-10-11-24(12-23)18-17(19(25)15-4-2-3-5-16(15)20(18)26)22-29(27,28)14-8-6-13(21)7-9-14/h2-12H,1H3 |
InChI Key |
DEYUUEJODSPTFE-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
SMILES |
C[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)
![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)
